Cas no 922893-78-5 (4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide)
4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(thiazol-2-yl)benzamide
- AKOS024678954
- F2768-0133
- 922893-78-5
- VU0497339-1
- 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide
-
- Inchi: 1S/C16H19N3O3S2/c1-19(13-4-2-3-5-13)24(21,22)14-8-6-12(7-9-14)15(20)18-16-17-10-11-23-16/h6-11,13H,2-5H2,1H3,(H,17,18,20)
- InChI Key: IKQWQOMEBMEVOK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2=NC=CS2)=O)=CC=1)(N(C)C1CCCC1)(=O)=O
Computed Properties
- Exact Mass: 365.08678382g/mol
- Monoisotopic Mass: 365.08678382g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 535
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 116Ų
4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2768-0133-2μmol |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-5μmol |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-10μmol |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-20μmol |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-1mg |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-2mg |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-3mg |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-4mg |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-5mg |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2768-0133-10mg |
4-[cyclopentyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
922893-78-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide
Introduction to 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide (CAS No. 922893-78-5) and Its Emerging Applications in Chemical Biology
The compound 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide (CAS No. 922893-78-5) represents a fascinating intersection of structural complexity and biological potential. As a derivative featuring a cyclopentyl moiety linked to a methylsulfamoyl group and an amide moiety connected to a 1,3-thiazole scaffold, this molecule has garnered attention in the field of chemical biology due to its unique pharmacophoric features. The presence of these heterocyclic and functional groups suggests a high degree of molecular rigidity, which may contribute to its binding affinity and specificity when interacting with biological targets.
In recent years, the exploration of sulfamoyl-containing compounds has expanded significantly, driven by their demonstrated efficacy as bioactive molecules. The methylsulfamoyl group in this compound not only introduces a polar moiety that enhances solubility but also serves as a potential hydrogen bond acceptor, facilitating interactions with protein surfaces. This feature is particularly relevant in the context of drug design, where optimizing hydrogen bonding interactions can lead to improved pharmacokinetic profiles. The benzamide moiety further extends the compound’s capacity for molecular recognition, offering multiple sites for engagement with biological receptors or enzymes.
The incorporation of the 1,3-thiazole ring adds another layer of complexity and functionality. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific positioning of the thiazole ring at the N-position of the benzamide suggests that it may modulate the compound’s electronic properties, influencing its reactivity and binding characteristics. This structural arrangement could be particularly advantageous for designing molecules that require precise spatial orientation within a biological target.
Recent advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising scaffolds for drug discovery. The structural features of 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide make it an attractive candidate for such studies. Molecular docking simulations have shown that this compound can effectively interact with various protein targets, including enzymes and receptors implicated in metabolic pathways or signal transduction cascades. These interactions are often mediated by the complementary shapes and electrostatic properties of the molecule and its target proteins.
The cyclopentyl group contributes to the overall steric bulk of the molecule, which can be exploited to enhance binding affinity through hydrophobic interactions or by filling specific cavities within biological targets. This feature is particularly relevant in cases where tight binding is required for efficacy, such as in enzyme inhibition scenarios. Additionally, the cyclopentyl ring may influence metabolic stability by providing resistance to enzymatic degradation, potentially extending the compound’s half-life in vivo.
In vitro studies have begun to explore the biochemical properties of 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide, revealing interesting interactions with key cellular pathways. For instance, preliminary data suggest that this compound may modulate enzymes involved in inflammation or oxidative stress responses. These effects are particularly intriguing given the growing interest in targeting such pathways for therapeutic intervention in chronic diseases. The benzamide and sulfamoyl groups are known to engage with serine proteases and other hydrolases, suggesting potential applications in developing inhibitors for these enzymes.
The thiazole ring has also been implicated in interactions with nucleic acids or other biomolecules through its ability to form stable complexes under certain conditions. This capability could be leveraged for designing compounds with specific targeting profiles or for exploring novel mechanisms of action. Furthermore, the presence of multiple functional groups allows for further derivatization, enabling medicinal chemists to fine-tune the properties of this scaffold through structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide exemplifies the elegance of multi-step organic synthesis. The construction of its core framework involves strategic bond-forming steps that highlight modern synthetic methodologies. Advances in catalytic processes have made it possible to introduce complex substituents with high regioselectivity and yield, streamlining the route to this target molecule. Such improvements are critical for enabling rapid access to libraries of bioactive compounds for high-throughput screening.
The growing body of literature on sulfamoyl-containing compounds underscores their versatility as pharmacophores. While traditional applications have focused on antimicrobial agents, recent research has expanded their utility into areas such as antiviral and anticancer therapies. The structural motifs present in 4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide align well with these trends, positioning it as a promising candidate for further exploration in medicinal chemistry.
Future directions for research on this compound may include exploring its role in modulating cellular signaling pathways or investigating its potential as an adjuvant in combination therapies. The ability to fine-tune its structure through derivatization offers a rich ground for innovation. By leveraging computational tools alongside experimental validation, researchers can accelerate the discovery process and uncover new therapeutic applications.
In conclusion,4-cyclopentyl(methyl)sulfamoyl-N-(1,3-thiazol-2-yl)benzamide (CAS No. 922893-78-5) represents a structurally intriguing molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups—spanning sulfamoyl moieties,cyclopentyl, benzamide units,and 1,3-thiazole scaffolds—makes it an attractive scaffold for developing novel bioactive molecules targeting diverse disease-related pathways.
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